molecular formula C21H18N2O3 B2363566 2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-46-4

2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2363566
CAS No.: 922054-46-4
M. Wt: 346.386
InChI Key: DNFJAAGHUXCZHT-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound of significant interest in anticancer research. Studies have identified this molecule as a potent antiproliferative agent. It has demonstrated high potency against human nasopharyngeal carcinoma (NPC-TW01) cell lines, with research reporting an IC50 value of 0.6 μM . Investigations into its mechanism of action reveal that it inhibits cancer cell proliferation by altering cell division and inducing a concentration- and time-dependent accumulation of cells in the S phase of the cell cycle, thereby disrupting replication . A key characteristic of this compound is its noted selectivity; it showed strong cytotoxic effects on nasopharyngeal carcinoma cells while exhibiting no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations of up to 50 μM, suggesting a potentially favorable therapeutic window for further investigation . This combination of potent activity and selectivity makes this compound a valuable chemical tool for researchers exploring novel pathways and treatments in oncology, particularly for studying S-phase cell cycle arrest and targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20-10-6-16-11-17(7-9-19(16)23-20)22-21(25)13-26-18-8-5-14-3-1-2-4-15(14)12-18/h1-5,7-9,11-12H,6,10,13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFJAAGHUXCZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 2-(Naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Two-Step Alkylation-Cyclization Approach

The most widely adopted synthesis involves a sequential alkylation and cyclization process (Chart 1).

Step 1: Alkylation of 2-Hydroxyquinoline Derivatives
6-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one is reacted with 2-(bromoacetyl)naphthalene in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at room temperature. This nucleophilic substitution yields the intermediate 2-(2-(naphthalen-2-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one.

Step 2: Cyclization via Schmidt Reaction
The intermediate undergoes cyclization using concentrated sulfuric acid (H2SO4) and sodium azide (NaN3) to form the target acetamide derivative. This step proceeds via a Schmidt rearrangement, forming the amide bond while retaining the tetrahydroquinoline core.

Table 1: Reaction Conditions and Yields
Step Reagents Solvent Temperature Time (h) Yield (%)
1 K2CO3, DMF DMF 25°C 12 78–82
2 H2SO4, NaN3 H2SO4 0–5°C 4 65–70

Alternative Pathways: Carbodiimide-Mediated Coupling

A less common method employs carbodiimide chemistry to conjugate preformed naphthalen-2-yloxyacetic acid with 6-amino-1,2,3,4-tetrahydroquinolin-2-one. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), this route achieves moderate yields (55–60%) but requires stringent anhydrous conditions.

Reaction Optimization and Mechanistic Insights

Role of Base and Solvent in Alkylation

The choice of base critically influences alkylation efficiency. While K2CO3 in DMF provides optimal nucleophilicity, substitutions with stronger bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) lead to side reactions, including over-alkylation. Polar aprotic solvents (DMF, dimethylacetamide) outperform tetrahydrofuran (THF) due to enhanced solubility of the quinoline precursor.

Temperature Control in Cyclization

Maintaining the reaction mixture at 0–5°C during the Schmidt reaction prevents exothermic decomposition of NaN3. Elevated temperatures (>10°C) result in diminished yields (≤40%) due to competing hydrolysis pathways.

Table 2: Purity Analysis by HPLC
Batch Purity (%) Retention Time (min) Major Impurities
A 98.7 12.4 Unreacted starting material (1.2%)
B 99.1 12.3 None detected

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6)
    δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 7H, naphthalene), 6.82 (d, J = 8.4 Hz, 1H, quinoline-H), 4.72 (s, 2H, OCH2CO), 2.90 (t, J = 6.0 Hz, 2H, CH2), 2.60 (t, J = 6.0 Hz, 2H, CH2), 1.95 (quintet, J = 6.0 Hz, 2H, CH2).

Infrared Spectroscopy (IR)

  • Strong absorption at 1685 cm−1 (amide C=O), 1640 cm−1 (quinolinone C=O), and 1240 cm−1 (aryl ether C-O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H18N2O3: 358.1317; Found: 358.1313 [M+H]+.

Biological Evaluation and Structure-Activity Relationships

Antiproliferative Activity

The compound demonstrates remarkable selectivity for NPC-TW01 cells (IC50 = 0.6 μM) compared to lung (H661, IC50 = 18.2 μM) and hepatic (Hep3B, IC50 = 23.5 μM) carcinoma lines. Mechanistic studies reveal S-phase cell cycle arrest and apoptosis induction via mitochondrial depolarization.

Toxicity Profile

Notably, the compound exhibits no cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM, underscoring its therapeutic window.

Table 3: Comparative IC50 Values (μM)
Cell Line IC50 Selectivity Index (vs. PBMCs)
NPC-TW01 0.6 >83
NCI-H661 18.2 2.7
Hep3B 23.5 2.1

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Conditions would depend on the specific substitution but could include the use of halogenating agents, bases, or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction between naphthalen-2-ol and a suitable derivative of tetrahydroquinoline under controlled conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound. For instance:

  • NMR Spectroscopy : Used to determine the chemical environment of protons in the molecule.
  • IR Spectroscopy : Identifies functional groups based on characteristic absorption bands.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study reported a dose-dependent inhibition of cell proliferation in breast cancer cell lines with an IC50 value in the micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effectiveness against pathogens like E. coli and S. aureus.
  • Case Study : A recent investigation found that derivatives of this compound exhibited significant antibacterial activity with MIC values as low as 50 µg/mL against certain strains .

Anticonvulsant Activity

Another promising application is in the field of neurology. Studies have indicated that this compound may possess anticonvulsant properties:

  • Mechanism : The compound appears to modulate neurotransmitter systems involved in seizure activity.
  • Case Study : Experimental models demonstrated a reduction in seizure frequency when treated with this compound compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerBreast Cancer Cells5
AntimicrobialE. coli50
AntimicrobialS. aureus75
AnticonvulsantAnimal ModelNot specified

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Cytotoxicity: The morpholinoethyl analog’s activity () suggests that the target compound’s naphthalen-2-yloxy group may synergize with the tetrahydroquinoline core to target cancer cells. Further studies using MTT assays are warranted.
  • Modulating the acetamide linkage (e.g., introducing electron-withdrawing groups) could optimize pharmacokinetics.
  • Synthetic Challenges: The absence of triazole or hydrazide groups simplifies synthesis but may limit diversification. Future work could explore hybrid structures combining triazole and tetrahydroquinoline moieties.

Biological Activity

2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps. The initial reaction typically includes the condensation of naphthalene derivatives with acetamides under specific conditions to yield the target compound. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Naphthalene derivative + AcetamideReflux in ethanolIntermediate compound
2Intermediate + Oxidizing agentSpecific temperatureThis compound

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines revealed promising results:

  • Cell Lines Tested : The compound was tested against several human cancer cell lines including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45).
  • IC50 Values : The most notable activity was observed in NPC-TW01 cells with an IC50 value of 0.6 μM, indicating potent antiproliferative effects. In contrast, the compound showed minimal cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM .

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and induction of apoptosis:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound led to an accumulation of cells in the S phase of the cell cycle. This suggests that the compound interferes with DNA synthesis or repair processes .
  • Induction of Apoptosis : Further studies indicated that exposure to the compound resulted in increased levels of apoptotic markers, suggesting that it promotes programmed cell death in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on NPC-TW01 Cells : In a controlled study involving NPC-TW01 cells treated with varying concentrations of the compound over different time intervals, researchers noted a time-dependent increase in cytotoxicity. The study concluded that this compound could be a candidate for further development in targeted cancer therapies .
  • Comparative Study : A comparative analysis with other known anticancer agents showed that this compound had superior selectivity towards cancer cells compared to conventional chemotherapeutics .

Q & A

Q. What are the recommended safety protocols for handling 2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
    • Storage : Store in a cool, dry place (<25°C) away from ignition sources. Use airtight containers to prevent moisture absorption .
    • Waste Disposal : Segregate organic waste and consult certified biohazard disposal services to comply with environmental regulations .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR (e.g., CDCl₃ solvent) to confirm the naphthalene, tetrahydroquinoline, and acetamide moieties. Peaks at δ 7.3–8.5 ppm indicate aromatic protons, while δ 2.5–4.0 ppm correspond to the tetrahydroquinoline ring .
    • Mass Spectrometry (MS) : Employ ESI/APCI(+) to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1750 cm⁻¹ and N-H bends (amide) at ~3300 cm⁻¹ .

Q. How can researchers synthesize this compound efficiently?

  • Methodological Answer :
    • Key Steps :

Naphthyloxy Acetamide Formation : React 2-naphthol with chloroacetamide derivatives in DMF using K₂CO₃ as a base (e.g., 20 mmol substrate, 24 mmol K₂CO₃, 2 h stirring) .

Tetrahydroquinoline Coupling : Use nucleophilic substitution or amide coupling (e.g., HATU/DMAP) to attach the tetrahydroquinoline moiety. Monitor via TLC (n-hexane:ethyl acetate, 9:1) .

  • Purification : Employ silica gel chromatography with gradient elution (0–8% MeOH in CH₂Cl₂) followed by recrystallization (ethyl acetate) to achieve >95% purity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Methodological Answer :
    • Substituent Optimization :
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) to the naphthalene ring to improve binding affinity to enzyme targets (e.g., kinases, cytochrome P450) .
  • Modify the tetrahydroquinoline’s 3-position with hydrophobic groups (e.g., benzoyl, ethyl) to enhance membrane permeability .
    • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ determination) to validate modifications. Compare with analogs like 6-chloro-quinazolinone derivatives (IC₅₀: 10.5–15.0 µM) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
    • Pharmacokinetic Profiling :
  • Assess bioavailability via LC-MS/MS plasma analysis (Cmax, AUC) in rodent models. Low oral absorption may explain in vivo–in vitro discrepancies .
  • Test metabolic stability using liver microsomes to identify rapid degradation pathways .
    • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to rule out off-target effects .

Q. How can researchers design robust dose-response studies for anticancer activity evaluation?

  • Methodological Answer :
    • Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HepG2) with varying expression levels of target proteins (e.g., topoisomerase II) .
    • Dose Range : Start with 0.1–100 µM concentrations, using cisplatin or doxorubicin as positive controls. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
    • Combination Studies : Test synergy with standard chemotherapeutics (e.g., 5-FU) using the Chou-Talalay method .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing toxicity data in zebrafish models?

  • Methodological Answer :
    • Endpoint Analysis : Use Kaplan-Meier survival curves for acute toxicity (LC₅₀) and ANOVA for teratogenicity (e.g., spinal deformities) .
    • Omics Integration : Perform RNA-seq on treated embryos to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer :
    • DoE (Design of Experiments) : Vary temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify optimal parameters .
    • By-Product Tracking : Use HPLC-MS to monitor intermediates (e.g., acetylated side products) and adjust stoichiometry (e.g., excess acetyl chloride) .

Comparative and Mechanistic Studies

Q. How does this compound compare to similar quinoline derivatives in antimicrobial activity?

  • Methodological Answer :
    • Comparative Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Reference compounds: ciprofloxacin (MIC: 0.5 µg/mL) .
    • Mechanistic Insight : Perform time-kill assays and SEM imaging to assess membrane disruption vs. DNA intercalation .

Q. What computational tools predict binding modes with neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) using cryo-EM structures of NMDA (PDB: 7EU8). Focus on hydrogen bonds with GluN2B subunits .
    • Free Energy Calculations : Use MM/GBSA to estimate binding affinity (ΔG) and prioritize analogs for synthesis .

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